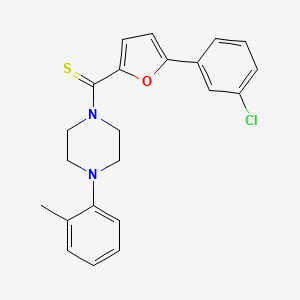

(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione

Description

Properties

IUPAC Name |

[5-(3-chlorophenyl)furan-2-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2OS/c1-16-5-2-3-8-19(16)24-11-13-25(14-12-24)22(27)21-10-9-20(26-21)17-6-4-7-18(23)15-17/h2-10,15H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUXXURKBVGZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3-chlorophenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

Synthesis of the piperazine derivative: The piperazine ring can be synthesized through a nucleophilic substitution reaction.

Coupling of the furan and piperazine derivatives: This step often involves a condensation reaction under controlled temperature and pH conditions.

Introduction of the methanethione group: This can be achieved through a thiolation reaction using reagents such as thiourea or carbon disulfide.

Industrial Production Methods

In an industrial setting, the production of (5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions can target the methanethione group, converting it to a methanethiol derivative.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products

Oxidation products: Furanones, sulfoxides.

Reduction products: Methanethiol derivatives.

Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

The compound (5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione , with the CAS number 898418-47-8, is of significant interest in various scientific research applications. This article explores its potential uses, particularly in pharmacology and medicinal chemistry, supported by comprehensive data and case studies.

Basic Information

- Molecular Formula : C26H24ClN5OS

- Molecular Weight : 506.0 g/mol

- Structure : The compound features a furan ring attached to a chlorophenyl group and a piperazine moiety, indicative of its potential biological activity.

Pharmacological Potential

The compound has shown promise in various pharmacological studies, particularly as a potential therapeutic agent for neurological disorders. Its structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Studies

- Neuropharmacology : A study published in Current Neuropharmacology highlighted the compound's ability to modulate serotonin receptor activity, which could be beneficial in treating depression and anxiety disorders .

- Antidepressant Activity : Research indicated that derivatives of piperazine compounds exhibit significant antidepressant-like effects in animal models, suggesting that this compound may share similar properties .

Anticancer Research

The unique structural components of this compound allow it to be explored for anticancer properties. The furan and piperazine rings are known for their roles in various anticancer agents.

Data Tables on Anticancer Activity

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can serve as a model for developing new synthetic methodologies in organic chemistry.

Synthesis Pathway Overview

- Formation of the Furan Ring : Utilizing cyclization reactions.

- Piperazine Attachment : Employing nucleophilic substitution methods.

- Final Thioether Formation : Achieved through thiol reactions.

This synthetic route not only contributes to the understanding of creating complex molecules but also emphasizes the importance of functional group manipulation in medicinal chemistry.

Mechanism of Action

The mechanism of action of (5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.

Receptor modulation: Acting as an agonist or antagonist at receptor sites.

DNA/RNA interaction: Intercalating into nucleic acids and affecting transcription or replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A closely related compound, [5-(3-chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione , differs solely in the substituent on the piperazine ring (4-fluorophenyl vs. o-tolyl). This structural variation highlights the role of aromatic substituents in modulating physicochemical and biological properties .

Physicochemical Properties

Key computed properties of the target compound and its fluorophenyl analogue are compared below:

*Estimated based on structural similarity.

- Electronic Effects : The electron-withdrawing fluorine in the fluorophenyl analogue may alter electronic interactions with biological targets, whereas the methyl group in the o-tolyl derivative contributes steric bulk without significant electronic effects.

- Thione vs. Ketone : Replacing the ketone (C=O) with a thione (C=S) increases polarizability and may improve binding to sulfur-seeking enzymatic pockets .

Hypothesized Bioactivity

While direct bioactivity data for the target compound is unavailable, insights can be drawn from structurally related molecules:

- Piperazine Modifications : Substitutions on the piperazine ring (e.g., 4-fluorophenyl, o-tolyl) are common strategies to optimize receptor affinity and selectivity in neuropharmacological agents (e.g., antipsychotics, antidepressants) .

- Furan-Chlorophenyl Moiety : The 3-chlorophenyl-furan substructure may confer pesticidal or antimicrobial activity, as chlorinated aromatics are prevalent in agrochemicals .

Biological Activity

The compound (5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione , commonly referred to as a thioether derivative, has garnered attention due to its potential biological activities. This article synthesizes the available research findings, exploring its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

This structure includes a furan ring, a chlorophenyl group, and a piperazine moiety, which are essential for its biological interactions.

Research indicates that this compound may exhibit serotonergic activity , particularly as a modulator of the 5-HT2A serotonin receptor . Such modulation is significant for treating various psychiatric disorders, including anxiety and depression. The piperazine component is known to enhance binding affinity to serotonin receptors, which could explain the compound's potential therapeutic effects .

Antidepressant and Anxiolytic Effects

Several studies have demonstrated that compounds with similar structures can produce antidepressant and anxiolytic effects. For instance, derivatives of piperazine have shown promise in clinical settings for their ability to alleviate symptoms associated with mood disorders. The specific compound has not yet undergone extensive clinical trials; however, its structural analogs suggest a similar potential .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds indicate that they may possess significant activity against various bacterial strains. For example, studies have reported that thioether derivatives can inhibit bacterial growth effectively, making them candidates for further exploration in antimicrobial therapies .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione to improve yield and purity?

- Methodology : Multi-step synthesis protocols involving coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and thiocarbonyl group introduction via Lawesson’s reagent or phosphorus pentasulfide. Reaction conditions (temperature, solvent polarity, catalyst) must be systematically optimized. For example, highlights the use of NMR and TLC to monitor intermediates . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the final product.

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions on the furan and piperazine rings. Aromatic protons (δ 6.5–8.0 ppm) and thiocarbonyl signals (δ ~200 ppm in ¹³C NMR) are key markers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ peaks).

- FT-IR : Confirm thiocarbonyl (C=S) stretching vibrations at ~1200–1050 cm⁻¹ .

Q. What solubility characteristics should be considered for in vitro assays?

- Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to assess aggregation. notes solubility challenges in polar solvents for structurally similar piperazine derivatives, recommending pre-formulation studies with surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to serotonin or dopamine receptors?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with receptor active sites (e.g., 5-HT₁A or D₂ receptors). The o-tolyl group may sterically influence binding, as seen in for analogous piperazine derivatives .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using GROMACS.

Q. What strategies resolve contradictory bioactivity data across cell lines?

- Methodology :

- Dose-Response Curves : Test across multiple cell lines (e.g., HEK-293, SH-SY5Y) to identify cell-specific toxicity or off-target effects.

- Metabolic Stability Assays : Use liver microsomes to evaluate cytochrome P450-mediated degradation, which may explain variability (e.g., highlights metabolic pathways for fluorinated analogs) .

Q. How does the thiocarbonyl group influence pharmacological activity compared to ketone analogs?

- Methodology : Synthesize a ketone analog (replacing C=S with C=O) and compare:

- In Vitro Potency : IC₅₀ values in receptor-binding assays.

- Stability : HPLC monitoring of degradation in plasma. shows sulfur’s electron-withdrawing effects enhance π-π stacking in morpholine derivatives .

Q. What reaction mechanisms govern the thiocarbonylation step in synthesis?

- Methodology : Mechanistic studies using DFT calculations (Gaussian 09) to model transition states. Lawesson’s reagent typically activates carbonyl groups via nucleophilic attack, as described for furan-thiocarbonyl systems in and .

Data Analysis & Experimental Design

Q. How to design SAR studies for derivatives with modified aryl or piperazine groups?

- Methodology :

- Library Design : Substitute o-tolyl with electron-donating (e.g., -OCH₃) or withdrawing groups (e.g., -CF₃).

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions. demonstrates how trifluoroethyl groups on piperazine enhance metabolic stability .

Q. What analytical approaches validate compound stability under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.